

(2,6-Dibromophenyl)methanol molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2,6-Dibromophenyl)methanol

Cat. No.: B1453051

[Get Quote](#)

An In-Depth Technical Guide to **(2,6-Dibromophenyl)methanol**: Synthesis, Characterization, and Pharmaceutical Relevance

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **(2,6-Dibromophenyl)methanol**, a significant, sterically hindered building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core physicochemical properties, synthetic pathways, and spectral characterization of this compound. We will explore its reactivity and contextualize its importance within the pharmaceutical industry, particularly in relation to impurity analysis and synthesis.

Core Molecular Identity and Physicochemical Properties

(2,6-Dibromophenyl)methanol, also known as 2,6-dibromobenzyl alcohol, is an aromatic alcohol characterized by two bromine atoms positioned ortho to the hydroxymethyl group. This substitution pattern imparts significant steric hindrance around the benzylic carbon, influencing its reactivity and physical properties. This steric shielding makes it a unique building block for creating complex molecular architectures where controlled reactivity is desired.

While its applications as a direct precursor in drug synthesis are not widely documented, its structural motif is highly relevant. For instance, the closely related compound, (2-amino-3,5-

dibromophenyl)methanol, is a known impurity and synthetic byproduct in the manufacturing of the widely used mucolytic agents Ambroxol and Bromhexine[1][2][3][4]. A thorough understanding of the synthesis, reactivity, and spectral properties of compounds like **(2,6-Dibromophenyl)methanol** is therefore critical for process chemists focused on impurity profiling, reference standard synthesis, and ensuring the purity of active pharmaceutical ingredients (APIs).

Table 1: Physicochemical and Identification Data

Property	Value	Source(s)
Molecular Formula	C ₇ H ₆ Br ₂ O	[5][6]
Molecular Weight	265.93 g/mol	[6][7]
CAS Number	1013031-65-6	[5]
Synonym	2,6-Dibromobenzyl alcohol	[7]
Physical Form	Solid (predicted)	Analogous compounds
Melting Point	Data not available	-
Boiling Point	Data not available	-

Synthesis and Mechanistic Considerations

The most direct and efficient synthesis of **(2,6-Dibromophenyl)methanol** is achieved through the reduction of its corresponding aldehyde, 2,6-dibromobenzaldehyde.

Caption: Synthetic route to **(2,6-Dibromophenyl)methanol**.

Causality in Experimental Design

The choice of sodium borohydride (NaBH₄) as the reducing agent is deliberate. It is a mild and selective chemoselective hydride reagent, ideal for reducing aldehydes and ketones without affecting more robust functional groups. Its gentle nature prevents over-reduction or side reactions on the electron-rich, halogenated aromatic ring. An alcoholic solvent like methanol or ethanol is preferred as it is capable of protonating the intermediate alkoxide to yield the final alcohol product and is effective at solubilizing the borohydride reagent[8][9].

Detailed Experimental Protocol: Reduction of 2,6-Dibromobenzaldehyde

This protocol is based on established procedures for the reduction of substituted benzaldehydes.^[8]

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dibromobenzaldehyde (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of aldehyde).
- **Cooling:** Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.
- **Reagent Addition:** Add sodium borohydride (NaBH_4 , 1.1 eq) portion-wise over 15-20 minutes. **Rationale:** The portion-wise addition controls the exothermic reaction and hydrogen gas evolution.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
- **Quenching:** Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) until the effervescence ceases. This step neutralizes excess NaBH_4 and hydrolyzes borate esters.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
- **Washing:** Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine. **Rationale:** This removes acidic residues and salts, purifying the organic phase.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude solid by recrystallization or column chromatography on silica gel to obtain pure **(2,6-Dibromophenyl)methanol**.

Spectroscopic Characterization

As of this writing, a publicly available, experimentally verified spectrum for **(2,6-Dibromophenyl)methanol** is not available. The following data are predicted based on established principles of NMR and IR spectroscopy and analysis of analogous compounds[10]. These predictions are invaluable for researchers in identifying the compound and confirming successful synthesis.

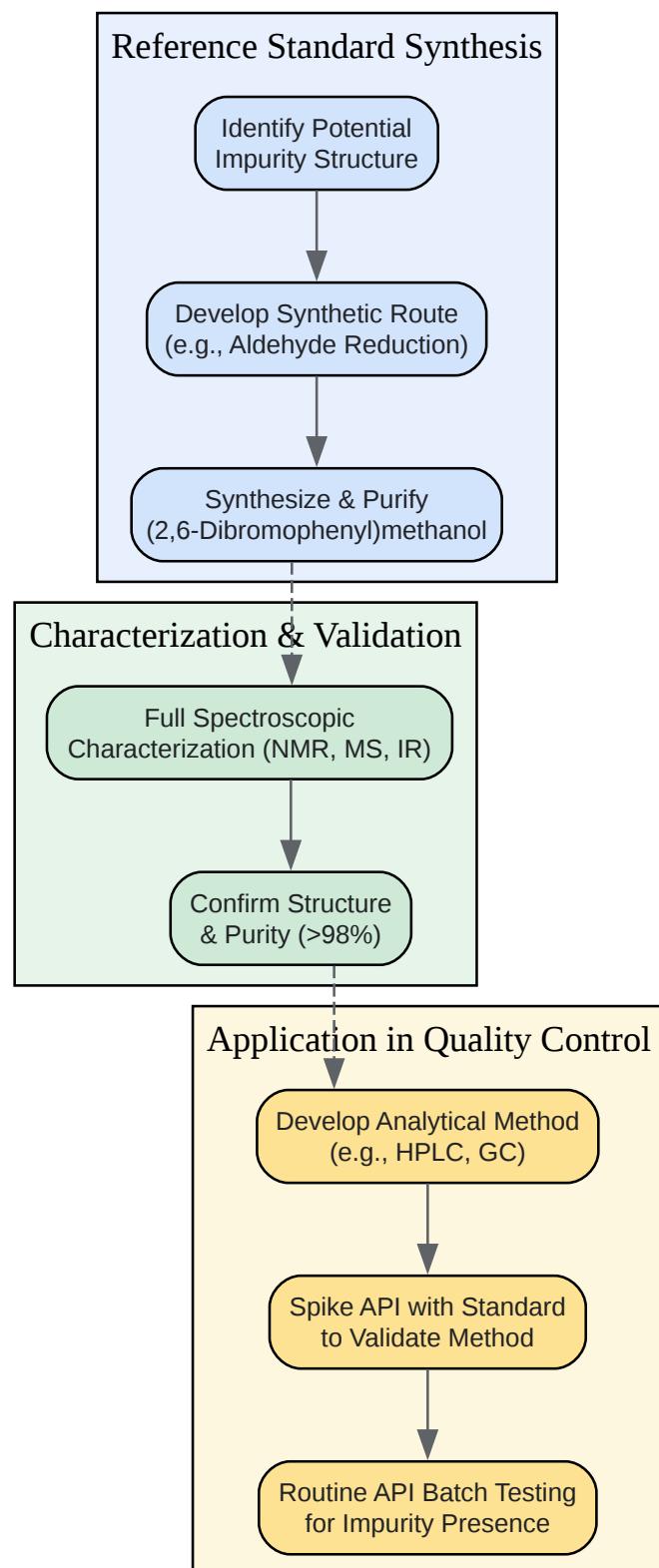
Caption: Structure and predicted NMR assignments.

Predicted Spectroscopic Data

Table 2: Predicted ^1H and ^{13}C NMR Data (in CDCl_3)

Assignment	Predicted ¹ H Shift (δ , ppm)	Multiplicity	Integration	Predicted ¹³ C Shift (δ , ppm)	Justification
-CH ₂ -	4.8	Doublet (d)	2H	~63.0	Benzylic protons adjacent to two electronegative Br atoms.
-OH	Variable (e.g., 2.5)	Triplet (t)	1H	-	Chemical shift is concentration and solvent dependent.
Ar-H (H-3/H-5)	7.55	Doublet (d)	2H	~132.0	Aromatic protons ortho to bromine atoms.
Ar-H (H-4)	7.10	Triplet (t)	1H	~129.0	Aromatic proton para to the CH ₂ OH group.
Ar-C (C-1)	-	-	-	~139.0	Quaternary carbon attached to the CH ₂ OH group.
Ar-C (C-2/C-6)	-	-	-	~123.0	Quaternary carbons bearing bromine atoms.

*Note: Coupling between -CH₂- and -OH protons may not be observed depending on the solvent purity and presence of trace acid/water, in which case the -CH₂- signal would appear as a singlet.


Table 3: Predicted Key IR Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)	Description
O-H Stretch	3500 - 3200	Strong, broad peak indicating the hydroxyl group.
Aromatic C-H Stretch	3100 - 3000	Medium to weak peaks.
Aliphatic C-H Stretch	3000 - 2850	Medium to weak peaks from the methylene group.
Aromatic C=C Stretch	1600 - 1450	Multiple medium to strong peaks.
C-O Stretch	1260 - 1000	Strong peak characteristic of a primary alcohol.
C-Br Stretch	680 - 515	Medium to strong peak.

Reactivity, Applications, and Workflow

The reactivity of **(2,6-Dibromophenyl)methanol** is dominated by its primary alcohol function. It can readily undergo O-alkylation or esterification reactions, provided the steric hindrance from the ortho-bromo groups is overcome, often requiring more forcing reaction conditions or specific catalysts.

While not a direct API precursor, its structural class is vital in pharmaceutical process control. The workflow below illustrates how such a building block is handled in a drug development context, from synthesis for use as a reference standard to its role in API purity assessment.

[Click to download full resolution via product page](#)

Caption: Workflow for impurity reference standard development.

Safety and Handling

(2,6-Dibromophenyl)methanol should be handled with appropriate caution in a laboratory setting. Based on supplier safety data, the compound presents several hazards.

Table 4: GHS Hazard and Precautionary Statements

Category	Code	Statement	Source
Hazard	H302	Harmful if swallowed.	[7]
	H315	Causes skin irritation.	[7]
	H319	Causes serious eye irritation.	[7]
	H335	May cause respiratory irritation.	[7]
Precaution	P261	Avoid breathing dust/fume/gas/mist/vapors/spray.	[7]
	P280	Wear protective gloves/eye protection/face protection.	[7]
	P302+P352	IF ON SKIN: Wash with plenty of soap and water.	[7]
	P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes.	
		Remove contact lenses, if present and easy to do. Continue rinsing.	[7]
	P405	Store locked up.	[7]

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Use in a well-ventilated fume hood to avoid inhalation of dust or vapors.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

(2,6-Dibromophenyl)methanol serves as an exemplary case study for a specialized chemical building block. Its synthesis via the reduction of 2,6-dibromobenzaldehyde is straightforward and efficient. While its direct incorporation into novel APIs is limited by steric factors, its true value for the pharmaceutical industry lies in its relationship to process impurities. A comprehensive understanding of its properties, synthesis, and spectral data is essential for analytical and process chemists to ensure the safety, purity, and efficacy of final drug products. This guide provides the foundational knowledge required for scientists working with this and structurally related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2-Amino-3,5-dibromophenyl)methanol CAS 50739-76-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. :: (2-Amino-3,5-dibromophenyl)methanol | Cas no:50739-76-9 | Svaklifesciences :: [svaklifesciences.com]
- 3. (2-Amino-3,5-dibromophenyl)methanol | LGC Standards [lgcstandards.com]
- 4. [epichem.com](#) [epichem.com]
- 5. (2,6-Dibromophenyl)Methanol | 1013031-65-6 [chemicalbook.com]

- 6. WO2016024286A2 - An improved process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 7. labsolu.ca [labsolu.ca]
- 8. EP1502907A1 - A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives - Google Patents [patents.google.com]
- 9. Methanol | CH₃OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [(2,6-Dibromophenyl)methanol molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1453051#2-6-dibromophenyl-methanol-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com